

Application Note: In Vitro Chemotaxis Assay of Eosinophils in Response to DK-PGD2

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Compound of Interest

Compound Name: 13,14-Dihydro-15-keto
prostaglandin D2

Cat. No.: B1221962

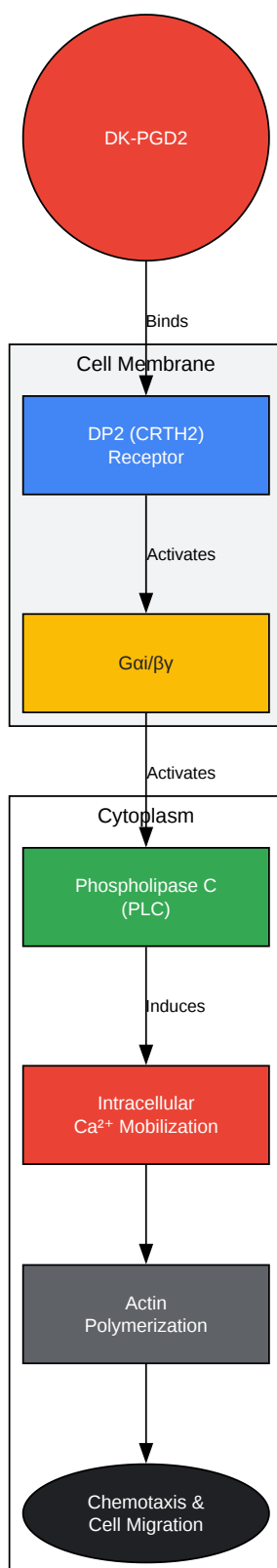
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Introduction

Eosinophils are key granulocytes involved in the pathogenesis of type 2 inflammatory diseases, such as asthma and allergic rhinitis.[1][2] Their recruitment to inflammatory sites is a critical step mediated by chemoattractants. Prostaglandin D2 (PGD2), primarily released from activated mast cells, and its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), are potent chemoattractants for eosinophils.[2][3][4] DK-PGD2 exerts its effects by selectively binding to the G-protein-coupled receptor DP2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][5][6][7] Activation of the DP2/CRTH2 pathway induces a cascade of intracellular events leading to eosinophil migration, degranulation, and activation.[2][3][8] This application note provides a detailed protocol for performing an in vitro chemotaxis assay to quantify eosinophil migration in response to DK-PGD2, a crucial tool for studying allergic inflammation and screening potential therapeutic agents.

DK-PGD2 Signaling Pathway in Eosinophils

DK-PGD2 is a selective agonist for the DP2 (CRTH2) receptor.[3] The binding of DK-PGD2 to this receptor on eosinophils initiates a signaling cascade through a G α i protein, leading to intracellular calcium mobilization, actin polymerization, and ultimately, directed cell movement or chemotaxis.[5][6] This pathway is a key driver of eosinophil recruitment in allergic responses.[2][9]



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DK-PGD2 signaling pathway in eosinophils.

Experimental Protocols

Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of highly purified eosinophils from fresh human peripheral blood using immunomagnetic negative selection.^{[1][8][10]} This method removes unwanted cells, leaving a population of untouched, viable eosinophils.^{[1][11]}

Materials:

- Whole blood collected in EDTA or sodium citrate tubes.^{[1][12]}
- Hanks' Balanced Salt Solution (HBSS), ice-cold.^[1]
- Density gradient medium (e.g., Ficoll-Paque).
- Dextran solution.^[1]
- Human Eosinophil Isolation Kit (Negative Selection, e.g., from STEMCELL Technologies or Miltenyi Biotec).^{[1][13]}
- Separation buffer (e.g., PBS with 2% FBS and 1 mM EDTA).
- Sterile conical tubes (15 mL and 50 mL).
- Serological pipettes.
- Centrifuge.
- Immunomagnetic separation magnet.

Methodology:

- Granulocyte Enrichment:
 - Dilute anticoagulated whole blood with an equal volume of HBSS.
 - Carefully layer the diluted blood over a density gradient medium in a conical tube.

- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells). Collect the granulocyte/erythrocyte pellet at the bottom.[\[10\]](#)[\[13\]](#)
- Erythrocyte Lysis (Optional but recommended for high purity):
 - Resuspend the cell pellet in a small volume of remaining supernatant.
 - Add hypotonic (0.2%) NaCl solution for 30 seconds to lyse red blood cells, then immediately restore isotonicity by adding hypertonic (1.6%) NaCl.[\[10\]](#)
 - Alternatively, use an ammonium chloride-based lysis buffer.[\[11\]](#)
 - Centrifuge at 300 x g for 5-8 minutes at 4°C. Discard the supernatant and wash the granulocyte pellet with cold HBSS.[\[1\]](#)[\[10\]](#)
- Negative Immunomagnetic Selection:
 - Resuspend the granulocyte pellet in the recommended separation medium at a concentration of 5×10^7 cells/mL.[\[11\]](#)
 - Add the eosinophil isolation antibody cocktail, which contains antibodies against markers on non-eosinophils (e.g., CD16 for neutrophils).[\[1\]](#)[\[13\]](#)
 - Incubate for 10-20 minutes on ice or at 4°C.[\[1\]](#)
 - Add magnetic particles/colloid to the cell suspension and incubate for another 10-20 minutes on ice with gentle mixing.[\[1\]](#)
- Eosinophil Collection:
 - Place the tube in the magnet for the recommended time (typically 5-10 minutes).
 - The magnetically labeled, non-eosinophil cells will adhere to the side of the tube.
 - Carefully pour or pipette off the supernatant containing the enriched, untouched eosinophils into a new sterile tube.

- Wash the collected eosinophils by centrifuging at 300 x g for 5 minutes at 4°C and resuspending in the desired assay medium.[\[1\]](#)
- Purity and Viability Check:
 - Assess cell purity using flow cytometry or by staining a cytospin preparation (e.g., with Wright-Giemsa stain) to identify the characteristic eosinophil morphology. Purity should be >95%.
 - Determine cell viability using Trypan Blue exclusion. Viability should be >98%.

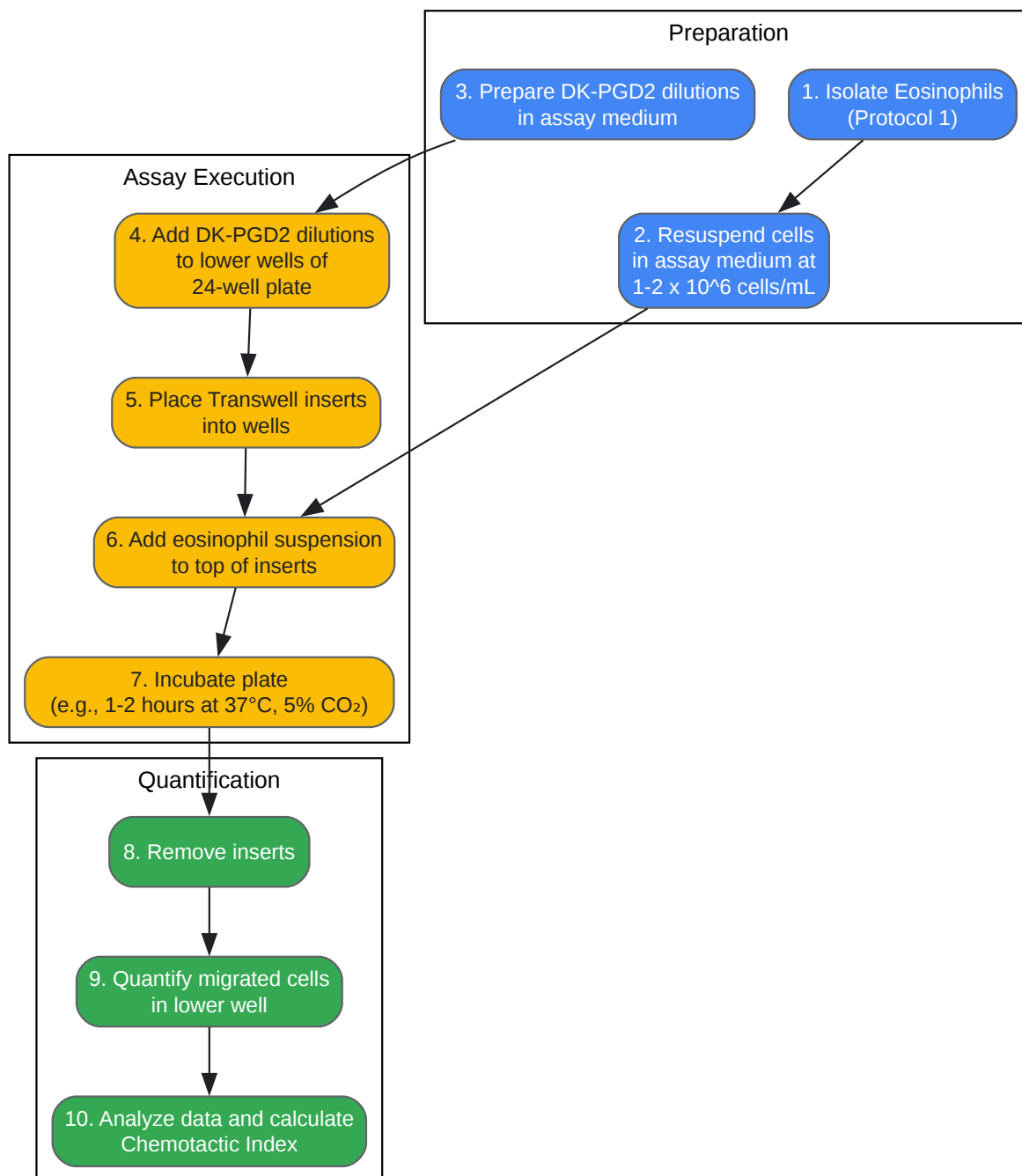
Protocol 2: In Vitro Chemotaxis Assay (Transwell System)

This protocol uses a multiwell Transwell or Boyden chamber system with a microporous membrane (typically 5 µm pore size for eosinophils) to measure cell migration toward a chemoattractant.[\[8\]](#)[\[14\]](#)

Materials:

- Purified eosinophils (from Protocol 1).
- Assay Medium: RPMI-1640 or HBSS with 0.1% BSA.
- DK-PGD2 stock solution (in DMSO, stored at -80°C).
- Positive Control: e.g., Eotaxin (CCL11).
- Negative Control: Assay medium only.
- Transwell inserts (5 µm pore size) for 24-well plates.
- 24-well tissue culture plate.
- Cell counting solution (e.g., CellTiter-Glo®) or materials for cell staining.
- Microplate reader (if using a luminescent assay) or microscope.

Methodology:

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